3-Amino-4-fluorophenyl fluoranesulfonate
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Overview
Description
3-Amino-4-fluorophenyl fluoranesulfonate is an organic compound characterized by the presence of amino, fluoro, and fluorosulfonyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing reagents such as xenon difluoride or Selectfluor. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-fluorophenyl fluoranesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents on the benzene ring.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
3-Amino-4-fluorophenyl fluoranesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Amino-4-fluorophenyl fluoranesulfonate involves its interaction with various molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorosulfonyloxy group can participate in covalent bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Known for its use in identifying amino acid sequences.
FDAA (Marfey’s Reagent): Used for the separation and quantitation of optical isomers of amino acids.
Uniqueness: Unlike other fluorinated compounds, it offers a unique balance of reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-1-fluoro-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c7-5-2-1-4(3-6(5)9)12-13(8,10)11/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMARDTPAHIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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